Bis(2-chloroethyl) oxalate
CAS No.: 7208-92-6
Cat. No.: VC14365272
Molecular Formula: C6H8Cl2O4
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7208-92-6 |
|---|---|
| Molecular Formula | C6H8Cl2O4 |
| Molecular Weight | 215.03 g/mol |
| IUPAC Name | bis(2-chloroethyl) oxalate |
| Standard InChI | InChI=1S/C6H8Cl2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2 |
| Standard InChI Key | SBMXVRZZQIZQIZ-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)OC(=O)C(=O)OCCCl |
Introduction
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The patent EP0529741A1 details a method for preparing bis(2-chloroethyl) oxalate via esterification of oxalic acid with 2-chloroethanol . The reaction proceeds in two stages:
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Formation of the oxalate intermediate:
This step typically employs a dehydrating agent such as thionyl chloride or sulfuric acid to drive esterification.
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Purification: Distillation under reduced pressure (3.3 kPa) yields the final product with a boiling point of 60°C–65°C .
Table 1: Synthesis Conditions and Yields
| Reactant | Quantity (g) | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Oxalic acid | 42.0 | DMSO | NaH | 20–25 | 63 |
| 2-Chloroethanol | 26.6 | - | - | - | - |
Alternative Pathways
Bis(2-chloroethyl) oxalate also serves as a reactant in synthesizing halogenated dioxolanes. For example, reacting it with sodium perfluoroalkoxy salts (, where M = Na, Li) in ether solvents produces fluorinated dioxolanes :
This reaction occurs at 0°C–50°C under anhydrous conditions, with yields exceeding 60% .
Physicochemical Properties
Thermal Stability and Solubility
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, ether) but insoluble in water due to its hydrophobic chloroethyl groups.
Spectroscopic Data
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IR spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch) and 1123 cm⁻¹ (C-O-C stretch) .
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¹H NMR: Peaks at δ 4.22 (s, 2H, -OCH₂-) and δ 3.85–3.67 (m, 4H, -CH₂Cl) .
Industrial and Research Applications
Precursor for Fluorinated Polymers
Bis(2-chloroethyl) oxalate is critical in synthesizing perfluorodioxolanes, which are monomers for high-performance polymers resistant to heat and chemicals . These polymers find use in aerospace coatings and semiconductor manufacturing.
Pharmaceutical Intermediates
The compound’s ability to undergo nucleophilic substitution makes it valuable for producing β-chloroethyl esters, which are intermediates in antitumor agents . For instance, derivatives like 2-trifluoromethyl-1,3-dioxolane have shown promise in drug delivery systems.
| Hazard | Precautionary Measure |
|---|---|
| Moisture sensitivity | Store under anhydrous conditions with desiccants |
| Skin/eye irritation | Immediate flushing with water for 15 minutes |
| Inhalation risk | Use in fume hood with respiratory protection |
Future Research Directions
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Green Synthesis: Exploring biocatalysts or solvent-free conditions to improve sustainability.
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Advanced Characterization: Detailed toxicological studies to establish OSHA exposure limits.
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Novel Applications: Investigating its use in lithium-ion battery electrolytes or metal-organic frameworks (MOFs).
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